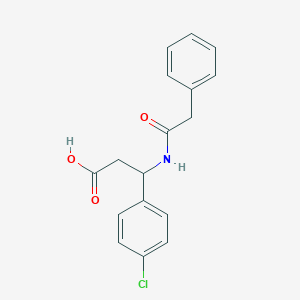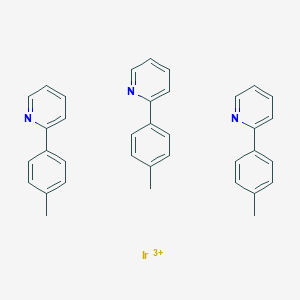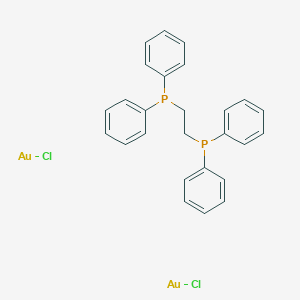
Dichloro(DPPE)digold(I)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mechanism of Action
Target of Action
Dichloro(DPPE)digold(I) is primarily used as a catalyst in chemical reactions . Its primary targets are the reactant molecules in these reactions. The role of Dichloro(DPPE)digold(I) is to lower the activation energy of the reaction and increase the rate of the reaction .
Mode of Action
As a catalyst, Dichloro(DPPE)digold(I) interacts with the reactant molecules to form an intermediate complex. This complex then breaks down to form the products of the reaction and regenerates the catalyst . The exact nature of these interactions and changes depends on the specific reaction being catalyzed.
Biochemical Pathways
Dichloro(DPPE)digold(I) is involved in the catalysis of selective diboration of alkenes via base-assisted heterolytic cleavage . The downstream effects of these reactions can vary widely depending on the specific reactants and products involved.
Result of Action
The molecular and cellular effects of Dichloro(DPPE)digold(I)'s action are the formation of the products of the catalyzed reaction . These products can have various effects depending on their nature and the context in which the reaction occurs.
Action Environment
The action, efficacy, and stability of Dichloro(DPPE)digold(I) can be influenced by various environmental factors. These include the temperature and pH of the reaction environment, the concentration of the reactants, and the presence of other substances that can interact with Dichloro(DPPE)digold(I) .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dichloro(DPPE)digold(I) can be synthesized through the reaction of chlorocarbonyl gold(I) with 1,2-bis(diphenylphosphino)ethane in benzene under a nitrogen atmosphere. The reaction mixture is stirred at room temperature for one hour, during which carbon monoxide is removed as a byproduct. The resulting solution is then filtered to obtain the desired product .
Industrial Production Methods: While specific industrial production methods for Dichloro(DPPE)digold(I) are not widely documented, the synthesis typically involves standard laboratory techniques that can be scaled up for industrial purposes. The use of inert atmospheres and controlled reaction conditions are crucial for maintaining the integrity of the compound during production.
Chemical Reactions Analysis
Types of Reactions: Dichloro(DPPE)digold(I) primarily undergoes substitution reactions, where the chloride ligands can be replaced by other ligands. It also participates in cross-coupling reactions, serving as a catalyst .
Common Reagents and Conditions:
Substitution Reactions: Common reagents include various phosphines and amines. The reactions are typically carried out in organic solvents such as benzene or dichloromethane.
Cross-Coupling Reactions: These reactions often involve organometallic reagents and are conducted under inert atmospheres to prevent oxidation.
Major Products: The major products of these reactions depend on the substituents introduced. For example, substitution with triphenylphosphine yields a triphenylphosphine gold complex.
Scientific Research Applications
Dichloro(DPPE)digold(I) has a wide range of applications in scientific research:
Biology and Medicine: Research is ongoing into its potential use in medicinal chemistry, particularly in the development of gold-based drugs for cancer treatment.
Industry: Its catalytic properties make it valuable in industrial processes that require precise and efficient chemical transformations.
Comparison with Similar Compounds
- Bis(chlorogold(I)) bis(diphenylphosphino)methane
- Chloro(dimethylsulfide)gold(I)
- Dichloro[®-BINAP]digold(I)
Comparison: Dichloro(DPPE)digold(I) is unique due to its specific ligand environment provided by 1,2-bis(diphenylphosphino)ethane. This ligand imparts distinct electronic and steric properties that influence the compound’s reactivity and stability. Compared to other gold(I) complexes, Dichloro(DPPE)digold(I) offers enhanced catalytic performance in certain reactions, making it a valuable tool in both academic and industrial research .
Properties
IUPAC Name |
chlorogold;2-diphenylphosphanylethyl(diphenyl)phosphane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24P2.2Au.2ClH/c1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)21-22-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26;;;;/h1-20H,21-22H2;;;2*1H/q;2*+1;;/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYRCUTQUNKAXBM-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(CCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.Cl[Au].Cl[Au] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24Au2Cl2P2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60504776 |
Source


|
| Record name | Chlorogold--(ethane-1,2-diyl)bis(diphenylphosphane) (2/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60504776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
863.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18024-34-5 |
Source


|
| Record name | Chlorogold--(ethane-1,2-diyl)bis(diphenylphosphane) (2/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60504776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one dihydrochloride](/img/structure/B169178.png)
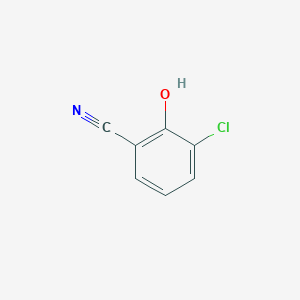
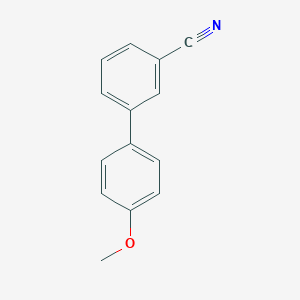

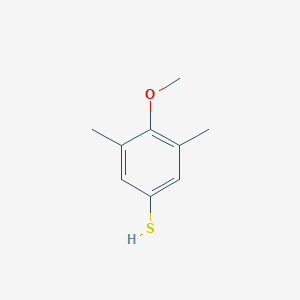
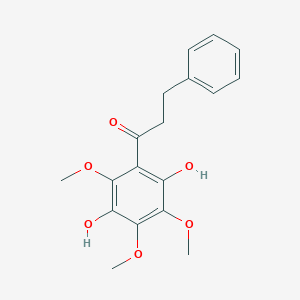
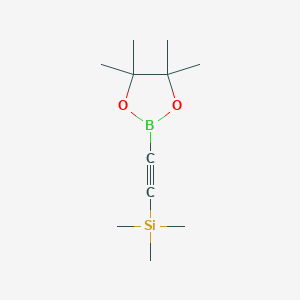
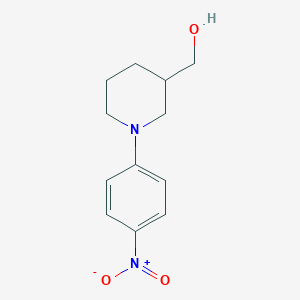
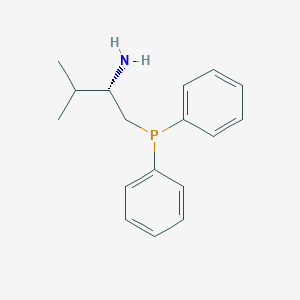
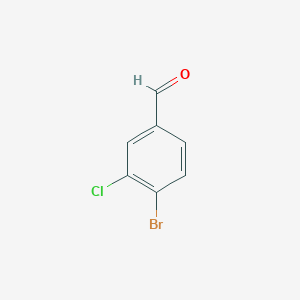
![Methyl 4-[(methoxymethyl)amino]benzoate](/img/structure/B169201.png)
